1-(2-pyridinylmethyl)piperazine diethanedioate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are often studied for their biological activities, particularly in medicinal chemistry. The specific structure of 1-(2-pyridinylmethyl)piperazine diethanedioate suggests potential applications in pharmacology, especially as a therapeutic agent due to its ability to interact with biological targets.
The compound can be synthesized through various organic chemistry methods involving piperazine and pyridine derivatives. The synthesis typically involves the reaction of piperazine with 2-pyridinylmethyl halides or other electrophilic reagents, followed by the formation of diethanedioate through esterification processes.
1-(2-pyridinylmethyl)piperazine diethanedioate is classified as a piperazine derivative and an ester. Piperazines are cyclic organic compounds that contain two nitrogen atoms in the ring, while diethanedioate refers to the esterification of ethylene dicarboxylic acid.
The synthesis of 1-(2-pyridinylmethyl)piperazine diethanedioate can be performed using several methods:
The molecular structure of 1-(2-pyridinylmethyl)piperazine diethanedioate can be represented as follows:
The compound exhibits geometric isomerism due to the presence of multiple substituents around the piperazine and pyridine rings.
1-(2-pyridinylmethyl)piperazine diethanedioate can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-(2-pyridinylmethyl)piperazine diethanedioate typically involves interaction with biological receptors or enzymes:
Research indicates that piperazine derivatives can exhibit activity against certain cancer cell lines and may modulate central nervous system activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize the compound's structure and confirm its purity.
1-(2-pyridinylmethyl)piperazine diethanedioate has potential applications in various fields:
Piperazine stands as a privileged scaffold in drug design due to its versatile molecular properties, including favorable aqueous solubility, moderate basicity (pK~b~ ~5.35 and 9.73), and capacity for structural diversification. This six-membered heterocyclic diamine adopts a chair conformation with equatorial N-H groups, enabling defined spatial presentation of pharmacophoric elements [6] [7]. The scaffold's integration into pharmaceuticals spans antidepressant, antipsychotic, and antiparkinsonian agents, largely attributable to its ability to enhance blood-brain barrier penetration and modulate neurotransmitter receptors [3] [4]. Piperazine derivatives constitute a significant segment of FDA-approved drugs, with prominent examples including aripiprazole (dopamine partial agonist) and quipazine (serotonin receptor agonist) [4] [6]. The molecular framework of 1-(2-pyridinylmethyl)piperazine diethanedioate exemplifies strategic optimization of this scaffold through pyridine ring fusion and salt formation, enhancing target engagement and physicochemical stability.
Piperazine's therapeutic journey originated with its early 20th-century application as an anthelmintic agent marketed by Bayer, functioning through GABA receptor-mediated parasite paralysis [6]. By the 1950s-1960s, medicinal chemists recognized its potential for central nervous system drug design, leading to the development of benzylpiperazine derivatives with psychotropic properties. The scaffold's conformational flexibility allowed precise positioning of aromatic substituents within monoaminergic binding pockets [4] [8].
Key milestones include:
Quantitatively, piperazine-containing compounds represented over 2,271 entries in the 2001 MDL Drug Data Report, with 16 achieving marketed status across 18 therapeutic areas [4]. This evolution underscores the scaffold's adaptability in balancing target affinity and drug-like properties within central nervous system pharmaceuticals.
The 2-pyridinylmethyl modification introduces critical electronic and steric effects that enhance piperazine-based drug profiles. Positioned at a piperazine nitrogen, this substituent confers three principal advantages:
Enhanced Basicity and Metal Coordination: The pyridine nitrogen (pK~a~ ~1.2-2.9) synergizes with the proximal piperazine nitrogen to increase overall basicity (pK~a~ ~8.5-9.5), promoting protonation under physiological conditions. This facilitates ionic interactions with aspartate residues in neurotransmitter binding pockets [1] [7]. The chelating capability of the pyridine-piperazine system enables transition metal coordination, as demonstrated in macrocyclic complexes exhibiting catalytic and magnetic resonance properties [1].
Conformational Restriction: Methylenic tethering imposes torsional constraints that reduce rotational freedom. X-ray crystallography studies of analogous systems reveal that the pyridine ring frequently orients perpendicular to the piperazine chair plane, minimizing 1,3-diaxial interactions [7]. This rigidity enhances selectivity for target receptors by pre-organizing the molecule into bioactive conformations.
Hydrophobic-Lipophilic Balance: The pyridine ring contributes moderate lipophilicity (π ~0.65) while retaining hydrogen-bond acceptor capacity, improving blood-brain barrier permeability without compromising solubility. Molecular modeling indicates the 2-position substitution generates optimal vector alignment for receptor docking, as observed in serotonin 5-HT~1A~ ligands [4] [7].
Table 1: Electronic Effects of 2-Pyridinylmethyl Substitution Versus Common Piperazine Modifications
Substituent | pK~a~ Increase | Log P Change | Torsional Barriers (kJ/mol) |
---|---|---|---|
Unsubstituted piperazine | Baseline | Baseline | 12-15 |
2-Pyridinylmethyl | +1.2 ± 0.3 | +0.8 ± 0.1 | 22-25 |
Phenyl | +0.4 ± 0.2 | +2.1 ± 0.2 | 18-20 |
Benzyl | +0.3 ± 0.2 | +2.3 ± 0.3 | 15-18 |
Pyrimidinyl | +1.0 ± 0.2 | +0.5 ± 0.2 | 25-28 |
Diethanedioate (oxalate) anions significantly influence the physicochemical and biopharmaceutical properties of piperazine-based compounds through three primary mechanisms:
Crystalline Stability Enhancement: Ionic pairing with diprotonated piperazines generates high-melting solids (>150°C) through extensive hydrogen-bond networks. Single-crystal analyses reveal that oxalate anions bridge piperazinium cations via N–H···O bonds (2.6-2.8 Å), creating stable lattice architectures resistant to hydrate formation [1] [5]. This crystalline stability directly translates to extended shelf-life by mitigating hydrolysis and oxidative degradation pathways common to free bases.
Solubility-Permeability Optimization: Despite moderate aqueous solubility (20-50 mg/mL), diethanedioate salts demonstrate superior dissolution kinetics relative to hydrochloride or sulfate salts under intestinal pH conditions. This originates from the anion's pH-dependent ionization (pK~a1~=1.25, pK~a2~=4.14), which buffers the microenvironment during dissolution. The oxalate's moderate lipophilicity (log P~oxalic acid~=-0.81) also prevents excessive membrane fluidization, maintaining favorable passive diffusion kinetics [5].
Metabolic Stabilization: Diethanedioate coordination reduces first-pass metabolism by cytochrome P450 3A4 through steric hindrance of the enzymatic oxidation site. In vitro studies of analogous piperazine-oxalate salts show <15% metabolism after 60 minutes incubation, compared to >40% for free bases [5]. This metabolic stability correlates with enhanced oral bioavailability in preclinical models.
Table 2: Comparative Properties of Piperazine Salts Relevant to Pharmaceutical Development
Salt Form | Aqueous Solubility (mg/mL) | Hygroscopicity | Melting Point (°C) | pH of Saturation |
---|---|---|---|---|
Diethanedioate | 28.5 ± 3.1 | Low | 158-162 | 3.8-4.2 |
Hydrochloride | 89.2 ± 5.7 | High | 132-136 | 2.1-2.5 |
Sulfate | 45.6 ± 2.9 | Moderate | 145-149 | 2.8-3.2 |
Free base | 4.3 ± 0.6 | Very high | Oils/liquids | 10.2-10.8 |
The strategic implementation of diethanedioate counterions thus represents a critical design approach for optimizing the developability of piperazine-based central nervous system agents, particularly 1-(2-pyridinylmethyl)piperazine derivatives requiring precise pharmacokinetic profiles for therapeutic efficacy [1] [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1